

An In-depth Technical Guide to Sorbic Acid: Chemical Structure and Properties

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Compound of Interest

Compound Name: Sorbic Acid

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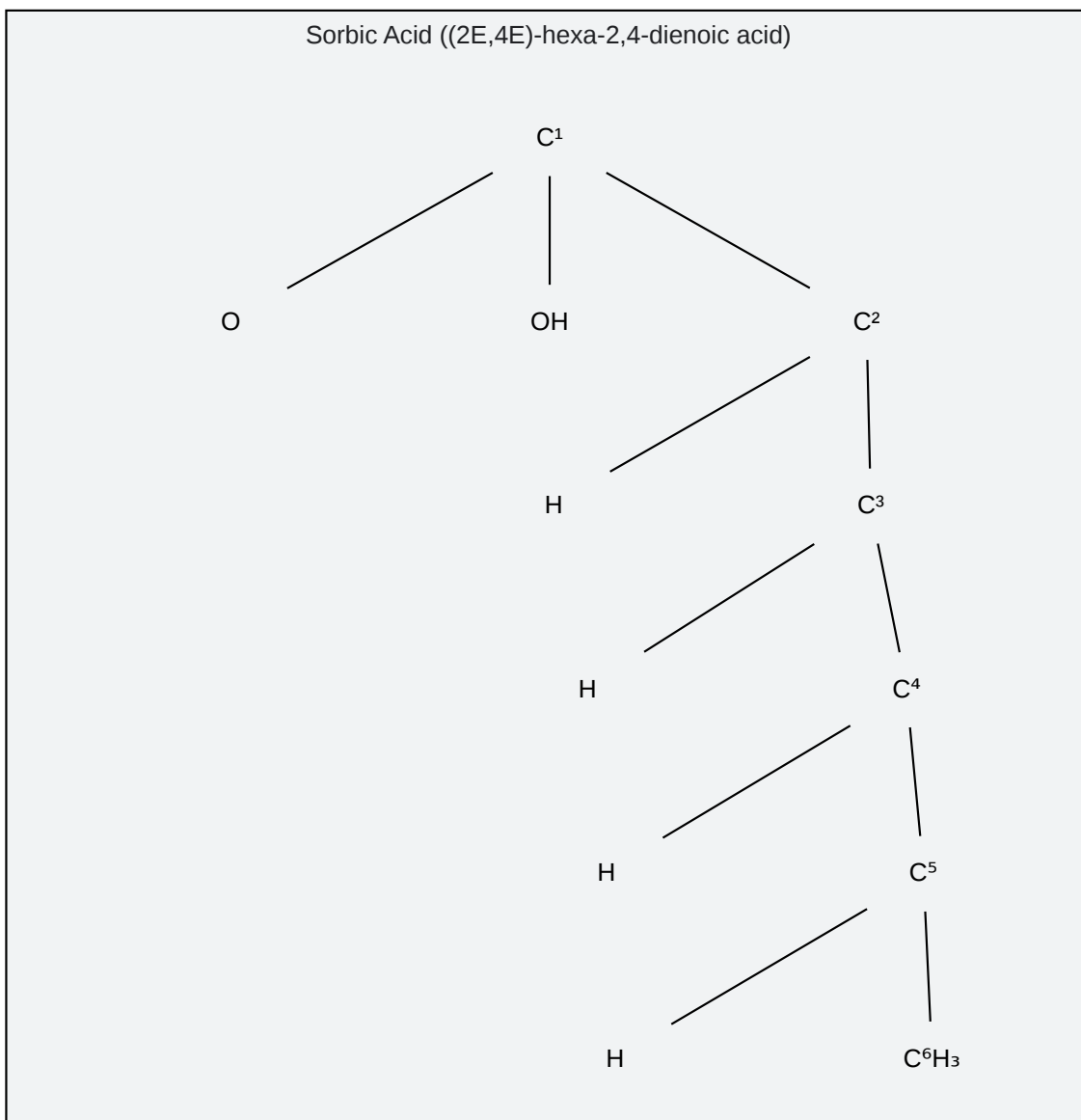
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies of **sorbic acid**. The information is intended to support researchers, scientists, and professionals in drug development in their understanding and application of this widely used organic compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analyses are provided.

Chemical Structure and Identification

Sorbic acid, systematically named (2E,4E)-hexa-2,4-dienoic acid, is a naturally occurring organic compound first isolated from the unripe berries of the rowan tree (*Sorbus aucuparia*).^[1]^[2] It is a short-chain unsaturated fatty acid with the chemical formula $C_6H_8O_2$.^[1] The molecule features a carboxylic acid group and two conjugated double bonds in the trans configuration, which is the most thermodynamically stable and antimicrobially active isomer.^[3]

Below is a diagram illustrating the chemical structure of **sorbic acid**.



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Caption: Chemical structure of **sorbic acid**.

Physicochemical Properties

Sorbic acid is a white, crystalline powder with a faint, characteristic odor and a slightly acidic taste.[4][5] It is slightly soluble in water and readily sublimates.[1] The following tables summarize its key physicochemical properties.

Table 1: General and Physical Properties of **Sorbic Acid**

Property	Value	References
IUPAC Name	(2E,4E)-hexa-2,4-dienoic acid	[4]
CAS Number	110-44-1	[1]
Molecular Formula	C ₆ H ₈ O ₂	[4]
Molar Mass	112.13 g/mol	[4]
Appearance	White crystalline powder	[4][5]
Melting Point	132-135 °C	[4][5]
Boiling Point	228 °C (decomposes)	[1]
Density	1.204 g/cm ³	[1]
pKa	4.76	[1]

Table 2: Solubility of **Sorbic Acid** at 20°C

Solvent	Solubility (g/100 mL)	References
Water	0.16	[6]
Ethanol (100%)	12.90	[6]
Ethanol (5%)	0.16	[6]
Sucrose (10%)	0.15	[6]
Sucrose (40%)	0.10	[6]
Sucrose (60%)	0.08	[6]

Spectral Data

The spectral data of **sorbic acid** are crucial for its identification and quantification.

Table 3: Spectral Properties of **Sorbic Acid**

Technique	Wavelength/Wavenumber	Solvent/Medium	References
UV-Vis	$\lambda_{\text{max}} = 254 \pm 2 \text{ nm}$	Isopropanol	[7]
FTIR (cm^{-1})	2500-3500 (O-H stretch), 1694 (C=O stretch), 1613-1638 (C=C stretch), 1377 (CH_3 bend), 1266 (C-O-H stretch), 998 (trans C=C bend)	KBr pellet	[8]

Table 4: ^1H NMR Spectral Data of **Sorbic Acid** in CDCl_3

Atom	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	5.83	d	15.3
H-3	7.35	dd	15.3, 10.0
H-4	6.25	m	-
H-5	6.08	m	-
H-6	1.88	d	6.8
-COOH	12.1 (broad s)	s	-

Table 5: ^{13}C NMR Spectral Data of **Sorbic Acid** in CDCl_3

Atom	Chemical Shift (δ , ppm)
C-1 (COOH)	172.5
C-2	118.0
C-3	147.5
C-4	129.5
C-5	140.0
C-6 (CH ₃)	18.8

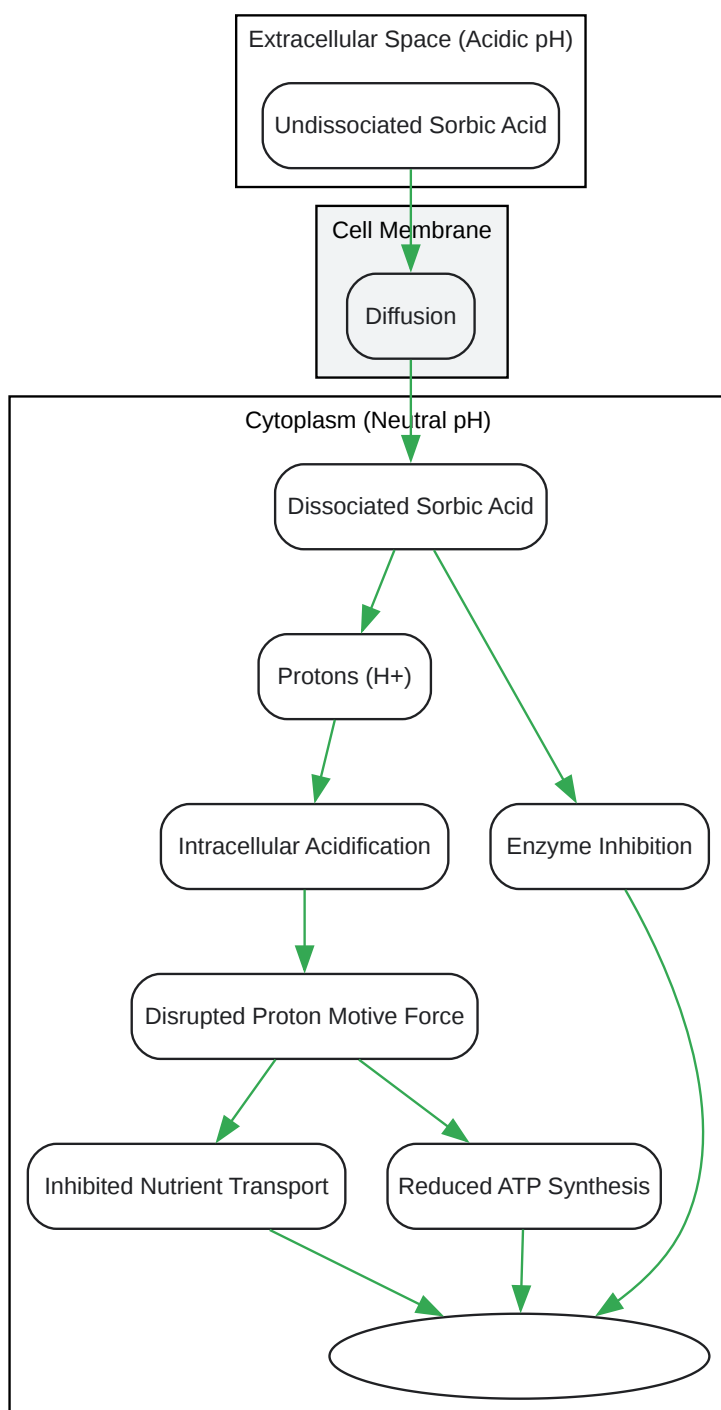
Antimicrobial Mechanism of Action

Sorbic acid is a widely used preservative due to its ability to inhibit the growth of molds, yeasts, and some bacteria.^[1] Its antimicrobial activity is primarily attributed to the undissociated form of the acid, making it more effective in acidic environments (pH < 6.5).^[1]

The primary mechanisms of action involve:

- **Enzyme Inhibition:** **Sorbic acid** is known to inhibit various enzymes crucial for microbial metabolism. A key target is sulfhydryl enzymes, where the α,β -unsaturated carbonyl system of **sorbic acid** can undergo a Michael addition with the thiol group of cysteine residues in the enzyme's active site, leading to inactivation.^{[1][9]} Enzymes in the glycolytic pathway and the citric acid cycle, such as enolase, lactate dehydrogenase, and succinate dehydrogenase, are also inhibited.^[10]
- **Disruption of Cell Membrane Function:** As a lipophilic molecule, undissociated **sorbic acid** can readily pass through the microbial cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons and lowering the intracellular pH.^[3] This acidification disrupts the proton motive force across the membrane, interfering with nutrient transport and energy production (ATP synthesis).^[4]

The following diagram illustrates the proposed mechanism of **sorbic acid**'s antimicrobial action.



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Caption: Antimicrobial mechanism of **sorbic acid**.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and synthesis of **sorbic acid**.

Laboratory Synthesis of Sorbic Acid from Crotonaldehyde and Malonic Acid

This protocol is adapted from Organic Syntheses.[2]

Materials:

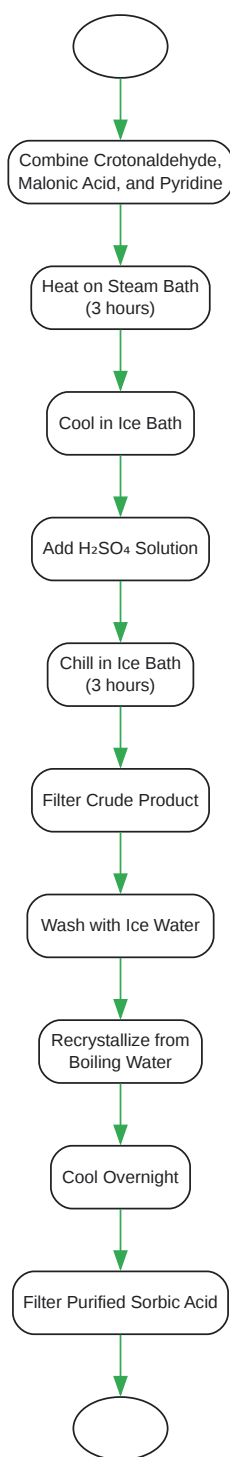
- Crotonaldehyde (b.p. 102–103 °C)
- Malonic acid (m.p. 134–135 °C)
- Pyridine (b.p. 113–115 °C)
- Concentrated sulfuric acid
- Ice
- Water

Procedure:

- In a 1-L flask equipped with a reflux condenser, combine 80 g (93.2 mL, 1.14 moles) of crotonaldehyde, 120 g (1.15 moles) of malonic acid, and 120 g (122 mL, 1.52 moles) of pyridine.
- Heat the mixture on a steam bath for 3 hours. The evolution of carbon dioxide should nearly cease by the end of this period.
- Cool the flask and its contents in an ice bath.
- With shaking, slowly add a solution of 42.5 mL (0.76 mole) of concentrated sulfuric acid in 100 mL of water. A significant portion of the **sorbic acid** will precipitate.
- To maximize precipitation, chill the solution in an ice bath for an additional 3 hours.

- Filter the crude **sorbic acid** by suction and wash it once with a small amount of ice water.
- Recrystallize the crude product from 250 mL of boiling water.
- Allow the recrystallized solution to stand overnight in a refrigerator to induce crystallization of purified **sorbic acid**.
- Filter the purified **sorbic acid**. The expected melting point is 134 °C. The typical yield is 36–41 g (28–32%).

The following diagram outlines the workflow for the synthesis of **sorbic acid**.



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Caption: Workflow for **sorbic acid** synthesis.

Determination of pKa by Potentiometric Titration

This protocol provides a general procedure for determining the acid dissociation constant (pKa) of **sorbic acid**.

Materials and Equipment:

- **Sorbic acid**
- 0.1 M Sodium hydroxide (NaOH) solution, standardized
- Deionized water, boiled to remove CO₂
- pH meter with a combination pH electrode
- Magnetic stirrer and stir bar
- Buret, 50 mL
- Beaker, 250 mL

Procedure:

- **Preparation of Sorbic Acid Solution:** Accurately weigh approximately 0.25 g of **sorbic acid** and dissolve it in 50 mL of methanol (previously neutralized with 0.1 M NaOH). Transfer the solution to a 250 mL beaker and add 50 mL of deionized water.
- **Titration Setup:** Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Position the buret filled with standardized 0.1 M NaOH solution above the beaker.
- **Titration:** Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition, allowing the reading to stabilize. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point. Continue the titration until the pH remains relatively constant after the equivalence point.
- **Data Analysis:**
 - Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

- Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the volume of NaOH required to completely neutralize the **sorbic acid**.
- The pKa is equal to the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).
- Alternatively, a first or second derivative plot can be used to more accurately determine the equivalence point.

Determination of Sorbic Acid Concentration by UV/Vis Spectrophotometry

This protocol describes a method for quantifying **sorbic acid** in a sample.

Materials and Equipment:

- **Sorbic acid** standard
- Isopropanol
- UV/Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of **sorbic acid** (e.g., 100 mg/L) by accurately weighing the standard and dissolving it in isopropanol in a volumetric flask.
 - Prepare a series of working standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15 mg/L) by diluting the stock solution with isopropanol.
- Preparation of Sample Solution:

- Dissolve a known amount of the sample containing **sorbic acid** in isopropanol.
- If necessary, filter the solution to remove any particulate matter.
- Dilute the sample solution with isopropanol to a concentration expected to be within the range of the standard solutions.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to measure absorbance at the λ_{max} of **sorbic acid** in isopropanol (approximately 254 nm).
 - Use isopropanol as the blank to zero the instrument.
 - Measure the absorbance of each standard solution and the sample solution.
- Data Analysis:
 - Create a calibration curve by plotting the absorbance of the standard solutions (y-axis) against their corresponding concentrations (x-axis).
 - Determine the concentration of **sorbic acid** in the sample solution by interpolating its absorbance on the calibration curve.
 - Calculate the concentration of **sorbic acid** in the original sample, taking into account any dilutions made.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, spectral data, and antimicrobial mechanism of **sorbic acid**. The inclusion of detailed experimental protocols for its synthesis and analysis aims to provide a practical resource for researchers and professionals. The structured presentation of quantitative data and the visualization of complex relationships are intended to facilitate a deeper understanding and application of this important compound in various scientific and industrial settings.

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